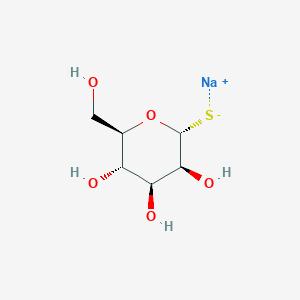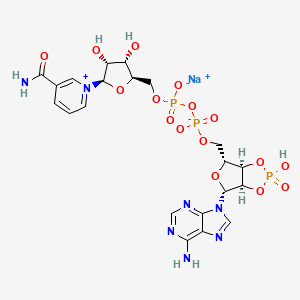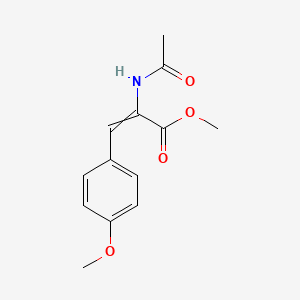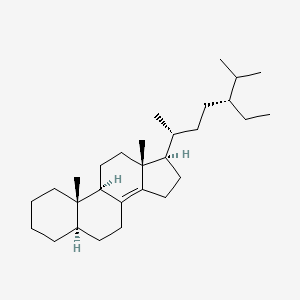
(5E,7Z)-dodeca-5,7-dienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,7Z)-dodeca-5,7-dienol: is an organic compound with the molecular formula C12H20O. It is a type of alcohol characterized by the presence of two double bonds in the 5th and 7th positions of the dodecane chain. This compound is known for its role as a pheromone in certain insect species, particularly in the western tent caterpillar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7Z)-dodeca-5,7-dienol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-hexadiene and 1,7-octadiene.
Coupling Reactions: The key step involves coupling these dienes using organometallic reagents like lithium diisopropylamide (LDA) or Grignard reagents under controlled conditions.
Hydroboration-Oxidation: The coupled product undergoes hydroboration-oxidation to introduce the hydroxyl group at the terminal position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts such as palladium or nickel to facilitate the coupling reactions.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques like distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E,7Z)-dodeca-5,7-dienol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of (5E,7Z)-dodeca-5,7-dienal or (5E,7Z)-dodeca-5,7-dienoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of (5E,7Z)-dodeca-5,7-dienyl halides.
Scientific Research Applications
(5E,7Z)-dodeca-5,7-dienol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a pheromone in insect behavior and communication.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5E,7Z)-dodeca-5,7-dienol involves its interaction with specific molecular targets:
Pheromone Receptors: In insects, it binds to pheromone receptors, triggering behavioral responses.
Enzymatic Pathways: It may be metabolized by enzymes, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
(5E,7Z)-dodeca-5,7-dienal: An aldehyde analog with similar structural features.
(5E,7Z)-dodeca-5,7-dienoic acid: A carboxylic acid analog with similar double bond positions.
(5E,7Z)-dodeca-5,7-dienyl acetate: An ester analog used in fragrance formulations.
Uniqueness
(5E,7Z)-dodeca-5,7-dienol is unique due to its specific combination of double bonds and hydroxyl group, which imparts distinct chemical and biological properties. Its role as a pheromone and its versatility in chemical reactions make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
71510-51-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 |
Purity |
96% |
Synonyms |
5E7Z-12OH; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


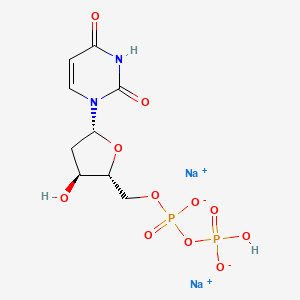

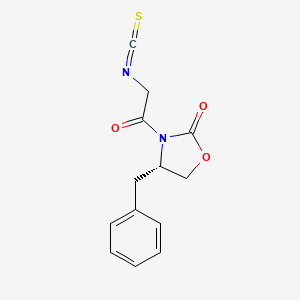

![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)
![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
